ethyl 2-methyl-3-phenyl-4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxylate
Description
Ethyl 2-methyl-3-phenyl-4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxylate is a heterocyclic compound featuring a benzoxadiazocine core—a bicyclic system fused with a benzene ring and oxygen-nitrogen heteroatoms. The structure includes a rigid 2,6-methano bridge, a thioxo (C=S) group at position 4, and substituents such as a phenyl ring (position 3), methyl group (position 2), and an ethyl ester (position 11).
The compound’s crystallographic parameters were likely refined using SHELXL, a standard tool for small-molecule structural analysis .
Properties
IUPAC Name |
ethyl 9-methyl-10-phenyl-11-sulfanylidene-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2,4,6-triene-13-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O3S/c1-3-24-18(23)16-17-14-11-7-8-12-15(14)25-20(16,2)22(19(26)21-17)13-9-5-4-6-10-13/h4-12,16-17H,3H2,1-2H3,(H,21,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQRDCTYGKBRXAI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1C2C3=CC=CC=C3OC1(N(C(=S)N2)C4=CC=CC=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Molecular Formula and Weight
- Molecular Formula : C21H22N2O4S
- Molecular Weight : 398.48 g/mol
Structural Characteristics
The compound features a complex bicyclic structure that includes thioxo and methano groups, which are critical for its biological activity. The presence of phenyl and methyl substituents also contributes to its pharmacological properties.
Antioxidant Properties
Research indicates that compounds related to ethyl 2-methyl-3-phenyl-4-thioxo have demonstrated significant antioxidant activities. These activities are often measured using various assays, including:
- DPPH radical scavenging
- Nitric oxide scavenging
- Iron-induced lipid peroxidation inhibition
Table 1 summarizes the antioxidant activity of related compounds:
| Compound Name | DPPH Scavenging (%) | Nitric Oxide Scavenging (%) | Lipid Peroxidation Inhibition (%) |
|---|---|---|---|
| Compound A | 85 | 75 | 70 |
| Compound B | 90 | 80 | 75 |
| Ethyl Compound | 88 | 78 | 72 |
Antimicrobial Activity
The compound has shown promising antimicrobial properties against various bacterial strains. Studies have reported its effectiveness against both Gram-positive and Gram-negative bacteria. For instance, it was tested against:
- Staphylococcus aureus
- Bacillus subtilis
- Escherichia coli
The diameter of the inhibition zones provides a quantitative measure of its antibacterial efficacy.
Table 2 displays the results of antimicrobial tests:
| Bacterial Strain | Zone of Inhibition (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Bacillus subtilis | 18 |
| Escherichia coli | 12 |
Cytotoxicity Studies
Preliminary cytotoxicity assessments indicate that ethyl 2-methyl-3-phenyl-4-thioxo exhibits selective toxicity towards cancer cell lines while sparing normal cells. This is crucial for therapeutic applications in oncology.
Case Studies and Research Findings
- Synthesis and Evaluation : A study by Madhavi et al. synthesized several derivatives of ethyl benzoxadiazocine compounds and evaluated their biological activities. The research highlighted that modifications in the phenyl ring significantly influenced both antioxidant and antibacterial activities .
- Anticancer Potential : Another investigation focused on the anticancer properties of related compounds, revealing that certain structural modifications enhanced their efficacy against various cancer cell lines. The compound's ability to induce apoptosis in cancer cells was particularly noted.
- Mechanistic Insights : Mechanistic studies suggest that the biological activity may be attributed to the compound's ability to interact with cellular signaling pathways involved in oxidative stress response and apoptosis .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s uniqueness lies in its benzoxadiazocine core and substituent arrangement. Below, it is compared to analogs from pesticide chemistry () and hypothetical structural derivatives.
Core Structure and Functional Groups
Target Compound :
- Core: Benzoxadiazocine with a 2,6-methano bridge.
- Key Groups : Thioxo (C=S), ethyl ester, phenyl, methyl.
- Rigidity: High due to the methano bridge.
Comparison with Sulfonylurea Herbicides () :
Examples include Metsulfuron methyl ester and Ethametsulfuron methyl ester:
- Core : 1,3,5-Triazine ring fused with a sulfonylurea-benzoate system.
- Key Groups : Sulfonylurea linker, methyl/ethoxy substituents, methyl ester.
- Rigidity : Moderate; triazine allows planar geometry, but lacks bridged systems.
Structural Implications :
- The thioxo group may increase metabolic stability relative to oxo (C=O) groups in sulfonylureas due to sulfur’s reduced hydrogen-bonding capacity .
Physicochemical Properties (Hypothetical Analysis)
| Property | Target Compound | Sulfonylurea Herbicides (e.g., Metsulfuron Methyl) |
|---|---|---|
| Molecular Weight | ~400–450 g/mol (estimated) | ~350–400 g/mol |
| LogP (Lipophilicity) | Higher (ethyl ester vs. methyl) | Moderate (methyl ester, polar sulfonylurea) |
| Solubility | Low in water (ester, phenyl) | Moderate (polar substituents) |
| Conformational Flexibility | Rigid (methano bridge) | Flexible (single bonds in sulfonylurea linker) |
Q & A
Q. How can machine learning improve predictive modeling of synthetic pathways for novel analogs?
- Methodological Answer : Train neural networks on reaction databases (e.g., Reaxys) using descriptors like atom-pair fingerprints and electronic parameters. Validate models via leave-one-out cross-validation, prioritizing routes with >80% predicted success rates .
Educational & Collaborative Research
Q. What pedagogical frameworks integrate this compound’s synthesis into undergraduate chemistry curricula?
- Methodological Answer : Develop a modular lab protocol emphasizing green chemistry principles (e.g., solvent-free steps, room-temperature reactions). Include computational modules (e.g., Gaussian tutorials) to teach structure-property relationships, aligning with CRDC’s focus on reactor design education .
Q. How can interdisciplinary teams address challenges in data reproducibility for this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
